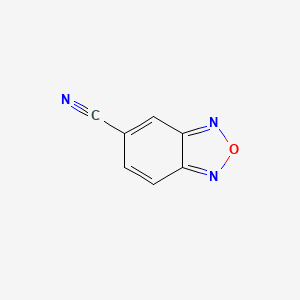

2,1,3-Benzoxadiazole-5-carbonitrile

Beschreibung

. This compound is a member of the benzoxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Eigenschaften

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile typically involves the reaction of 2-aminophenol with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,1,3-Benzoxadiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of benzoxadiazole-5-carboxylic acid.

Reduction: Formation of benzoxadiazole-5-methylamine.

Substitution: Formation of benzoxadiazole-5-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

2,1,3-Benzoxadiazole-5-carbonitrile is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. Its structure allows it to participate in numerous chemical reactions and interactions, making it a valuable compound in medicinal chemistry, materials science, and photonics.

Medicinal Chemistry

This compound has been investigated for its biological activities, particularly in the context of anticancer research. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Anticancer Activity : Research shows that modifications to the benzoxadiazole structure can enhance its efficacy against specific cancer types. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells by modulating apoptotic pathways .

- Glutathione S-transferase Inhibition : Compounds derived from 2,1,3-benzoxadiazole have been identified as potent inhibitors of glutathione S-transferases (GSTs), enzymes often overexpressed in tumors. This inhibition can sensitize cancer cells to chemotherapy agents .

Photonic and Optical Materials

Due to its electronic properties, this compound is used in the development of photonic devices:

- Dye-Sensitized Solar Cells : The compound acts as a photosensitizer in dye-sensitized solar cells (DSSCs). It absorbs light and facilitates electron transfer to semiconductor materials like titanium dioxide (TiO2), enhancing solar energy conversion efficiency .

- Fluorescent Probes : This compound serves as a fluorophore in various analytical applications. Its derivatives are utilized in the design of fluorescent probes for detecting specific analytes due to their strong luminescence properties .

Material Science

The unique properties of this compound make it an important component in material science:

- Polymer Chemistry : It is incorporated into polymers to improve their optical properties. Polymers containing this compound exhibit enhanced fluorescence and stability under UV exposure .

- Metal-Organic Frameworks (MOFs) : The compound has been explored as a ligand in the construction of luminescent MOFs, which are promising for applications in gas storage and separation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various benzoxadiazole derivatives, including this compound. The results indicated that certain modifications led to increased cytotoxicity against melanoma and osteosarcoma cell lines. The research highlighted structure-activity relationships (SAR) that guide future synthetic efforts aimed at enhancing therapeutic efficacy .

Case Study 2: Photovoltaic Applications

In another study focusing on dye-sensitized solar cells (DSSCs), researchers investigated the performance of this compound as a photosensitizer. The findings revealed that this compound significantly improved the efficiency of electron injection into TiO2 under visible light illumination compared to traditional sensitizers .

Wirkmechanismus

The mechanism of action of 2,1,3-Benzoxadiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

2,1,3-Benzothiadiazole-5-carbonitrile: Similar in structure but contains a sulfur atom instead of an oxygen atom.

2,1,3-Benzoxazole-5-carbonitrile: Contains a nitrogen atom in place of one of the oxygen atoms in the benzoxadiazole ring.

Uniqueness: 2,1,3-Benzoxadiazole-5-carbonitrile is unique due to its specific electronic properties and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical transformations and its compatibility with different reaction conditions further enhance its versatility in scientific research and industrial applications.

Biologische Aktivität

2,1,3-Benzoxadiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities. The findings are supported by data tables and case studies from various research studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzoxadiazoles, which are characterized by their fused benzene and diazole rings. The presence of the carbonitrile group enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of benzoxadiazole exhibit notable antimicrobial properties. A study focused on a series of benzoxadiazole derivatives revealed that some compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis (Mtb) and other clinically relevant bacterial strains.

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

| Compound ID | MIC (μg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| 1 | 32 | Mtb | Antibacterial |

| 2 | 16 | Staphylococcus aureus | Antibacterial |

| 3 | 64 | Escherichia coli | Antibacterial |

| 4 | 8 | Candida albicans | Antifungal |

The minimal inhibitory concentrations (MICs) indicate that certain derivatives are effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Activity

Benzoxadiazole derivatives have also been investigated for their anticancer properties. A study highlighted that these compounds exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) cells.

Table 2: Cytotoxicity of Benzoxadiazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MCF-7 | 5.0 |

| 2 | A549 | 10.0 |

| 3 | PC3 | 7.5 |

The IC50 values suggest that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of benzoxadiazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the benzodiazole ring can enhance or diminish their biological potency. For instance, substituents such as electron-donating groups have been associated with increased antimicrobial activity, while certain electron-withdrawing groups may reduce cytotoxicity.

Case Study: Modification Impact on Activity

In a recent study, researchers synthesized a series of modified benzoxadiazole derivatives to evaluate their activity against Mtb. The introduction of different substituents at the nitrogen or carbon positions affected both the antibacterial efficacy and cytotoxicity profiles:

- Compound A : Nitro group substitution led to high antibacterial activity but also increased cytotoxicity.

- Compound B : Sulfonamide substitution improved selectivity for Mtb with reduced toxicity towards mammalian cells.

These findings underscore the importance of SAR in designing effective therapeutic agents based on the benzoxadiazole scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,1,3-benzoxadiazole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitrile functionalization of benzo[c][1,2,5]oxadiazole intermediates. For example, benzo[c][1,2,5]oxadiazole-5-carbonitrile (compound 4 in ) is synthesized using nitrile-introducing reagents such as ammonia or cyanide sources under controlled conditions. Key steps include:

- Step 1 : Starting with benzo[c][1,2,5]oxadiazole-5-carboxylic acid (compound 1), convert it to the corresponding carbonyl chloride using thionyl chloride (SOCl₂).

- Step 2 : React the carbonyl chloride with ammonia to form the carboxamide (compound 3).

- Step 3 : Dehydrate the carboxamide using trifluoroacetic anhydride (TFAA) to yield the carbonitrile.

- Critical Parameters : Reaction temperature (e.g., reflux in acetonitrile) and stoichiometric ratios of reagents (e.g., excess TFAA) significantly affect purity and yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm nitrile (C≡N) and benzoxadiazole ring proton environments.

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS).

- HPLC : Quantify purity using reverse-phase chromatography with UV detection at λ = 254 nm.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm planarity of the benzoxadiazole core, as demonstrated in structurally analogous compounds (e.g., ) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N₂ or Ar) at −20°C. Avoid prolonged exposure to basic or acidic conditions, as the nitrile group may hydrolyze to carboxylic acid derivatives. Stability tests should include periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the benzoxadiazole ring and nitrile group. Key analyses:

- Electrostatic Potential Surfaces : Identify electrophilic sites (e.g., carbon adjacent to nitrile) for nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : Predict regioselectivity in reactions with amines or thiols.

- Example: Analogous studies on 1,2,4-oxadiazole derivatives () highlight the role of ring electron-withdrawing effects in directing reactivity .

Q. How do researchers resolve contradictions in reported spectroscopic data for benzoxadiazole derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques. For instance:

- If NMR signals for aromatic protons conflict with literature, conduct - HMBC to confirm coupling with nitrogen atoms in the oxadiazole ring.

- Compare experimental IR spectra (C≡N stretch ~2200 cm⁻¹) with computed spectra from quantum mechanical models.

- Replicate synthesis under standardized conditions (e.g., ) to isolate variables affecting spectral outcomes .

Q. What strategies optimize the functionalization of this compound for drug discovery applications?

- Methodological Answer : Utilize the nitrile group as a handle for bioorthogonal chemistry:

- Click Chemistry : React with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates.

- Reductive Amination : Reduce nitrile to amine under hydrogenation (H₂/Pd-C) for further derivatization.

- Table : Functionalization pathways and yields (hypothetical data based on and ):

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| CuAAC | NaN₃, CuSO₄, Ascorbic Acid | Triazole conjugate | 75–85 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Primary amine derivative | 60–70 |

Q. What experimental and theoretical approaches validate the electronic properties of this compound?

- Methodological Answer :

- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects of the nitrile and oxadiazole groups.

- UV-Vis Spectroscopy : Correlate absorption maxima (λₘₐₓ) with HOMO-LUMO gaps calculated via time-dependent DFT (TD-DFT).

- Example : TD-DFT studies on benzotriazole-oxadiazole hybrids () demonstrate absorption shifts due to π→π* transitions .

Contradiction Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in the thermal stability of benzoxadiazole-carbonitrile derivatives?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate oxidation vs. decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events. For conflicting literature data, replicate experiments using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .

Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize:

- Reagent Sources : Use anhydrous solvents (e.g., acetonitrile dried over molecular sieves).

- Catalyst Purity : Confirm Pd/C activity via control reactions.

- Reaction Monitoring : Track progress via in situ FTIR or TLC (silica gel, ethyl acetate/hexane eluent).

- Interlab Validation : Share samples for cross-lab NMR and MS analysis, as done in for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.